molecular formula C14H17NO2 B8598931 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B8598931
M. Wt: 231.29 g/mol
InChI Key: SLLWALHBEBMXSC-BETUJISGSA-N
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Description

7-Benzyl-3-oxa-7-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an epoxide in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane: Lacks the ketone group, which may result in different reactivity and biological activity.

    (1R,5S)-7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol:

Uniqueness

7-Benzyl-3-oxa-7-azabicyclo[331]nonan-9-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(1S,5R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+

InChI Key

SLLWALHBEBMXSC-BETUJISGSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H](C2=O)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2COCC(C2=O)CN1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-4H-pyran-4-one (6 g, 60 mmol) and powdered paraformaldehyde (4.50 g, 150 mmol) in isopropanol (150 mL) at 65° C. was added a solution of benzylamine (7.2 mL, 66 mmol) and acetic acid (3.77 mL, 66 mmol) in isopropanol (150 mL) dropwise over 1.5 h. The reaction mixture was stirred at 65° C. for 1.5 h. Upon cooling, the solvent was removed in vacuo. The residue was diluted with water (250 mL) and 1M hydrogen chloride solution (22.5 mL), and extracted with tert-butyl methyl ether (2×100 mL). The aqueous phase was basified to pH 13 with 1M aqueous sodium hydroxide solution and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (Biotage Isolera 4, SNAP 100 g), eluting with 0 to 100% ethyl acetate in heptanes, to afford the title compound 6 g, 37%) as a yellow oil. δH (500 MHz, DMSO-d6) 7.40-7.18 (m, 5H), 4.09 (d, J 10.9 Hz, 2H), 3.73 (dd, J 11.2, 2.8 Hz, 2H), 3.52 (s, 2H), 2.97 (dd, J 11.1, 2.9 Hz, 2H), 2.89 (dd, J 11.1, 6.8 Hz, 2H), 2.49-2.44 (m, 2H). Method E HPLC-MS: MH+ m/z 232, RT 4.10 minutes.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
37%

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